molecular formula C51H63N2P B2456929 (R)-DTB-SpiroPAP CAS No. 1298133-21-7

(R)-DTB-SpiroPAP

Cat. No. B2456929
CAS RN: 1298133-21-7
M. Wt: 735.053
InChI Key: NVZSJGBGNHNBSQ-NLXJDERGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

“®-DTB-SpiroPAP” is used as a catalyst for the enantioselective synthesis of chiral disubstituted oxa-cyclic ethers . It is also used for the enantioselective hydrogenation for the asymmetric synthesis of Rivastigmine , and for the asymmetric hydrogenation for the synthesis of Crizotinib .


Molecular Structure Analysis

The molecular formula of “®-DTB-SpiroPAP” is C51H63N2P. It has a molecular weight of 735.0.


Chemical Reactions Analysis

“®-DTB-SpiroPAP” is used as a catalyst for various chemical reactions. It is used for the enantioselective synthesis of chiral disubstituted oxa-cyclic ethers . It is also used for the enantioselective hydrogenation for the asymmetric synthesis of Rivastigmine , and for the asymmetric hydrogenation for the synthesis of Crizotinib .


Physical And Chemical Properties Analysis

“®-DTB-SpiroPAP” has a molecular weight of 735.0. The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Superconducting Quantum Interference Devices (SQUIDs)

®-DTB-SpiroPAP: has shown promise in enhancing the performance of SQUIDs, which are highly sensitive magnetometers used for detecting extremely weak magnetic fields. Specific examples of input circuits and detection coil configurations for different applications and environments, along with expected performance, can be explored .

Pain Management and Analgesia Research

Intraplantar injection of ®-DTB-SpiroPAP has been studied in rats, resulting in hyperalgesia. Researchers have investigated the underlying mechanisms of this effect, making it relevant for pain management and analgesia research .

Biological Probes and Imaging Agents

Researchers have investigated the potential of ®-DTB-SpiroPAP as a biological probe or imaging agent. Its fluorescence properties and biocompatibility make it an intriguing candidate for cellular imaging and tracking.

Feel free to explore more scholarly literature on platforms like Google Scholar to stay up-to-date with the latest findings

Safety and Hazards

“®-DTB-SpiroPAP” is not classified according to the CLP regulation . It is advised to handle it under inert gas and avoid getting it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZSJGBGNHNBSQ-NLXJDERGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H63N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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